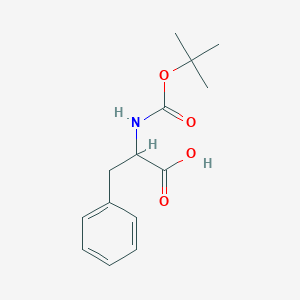

BOC-DL-Phenylalanine

Overview

Description

BOC-DL-Phenylalanine (CAS: 4530-18-1) is a chemically protected derivative of the amino acid DL-phenylalanine, where the amino group is shielded by a tert-butoxycarbonyl (BOC) group. This modification enhances its stability during synthetic processes, particularly in peptide synthesis and chiral resolution. The compound has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . Key physicochemical properties include a boiling point of 426.6 ± 38.0 °C, density of 1.2 ± 0.1 g/cm³, and a flash point of 211.8 ± 26.8 °C . Its primary applications lie in industrial and scientific research, where it serves as an intermediate in enantioselective hydrolysis and peptide coupling reactions .

Mechanism of Action

Target of Action

BOC-DL-Phenylalanine, also known as Boc-Dl-Phe-Oh, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biological processes. For instance, Kynurenine–oxoglutarate transaminase 1 is involved in the kynurenine pathway of tryptophan degradation, a critical biological pathway in the human body .

Mode of Action

For instance, it has been suggested that this compound may inhibit the activity of certain enzymes, such as carboxypeptidase A, endorphinase, and enkephalinase . This inhibition could enhance endorphin production and diminish pain .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . In addition, it has been suggested that this compound may affect the kynurenine pathway of tryptophan degradation . This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in the human body.

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed in the body .

Result of Action

It has been suggested that high levels of this amino acid may impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other compounds, such as benzaldehyde or benzyl alcohol . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

BOC-DL-Phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase (PAH), which is primarily a hepatic enzyme that catalyzes the rate-limiting step in the catabolism of phenylalanine . This interaction is crucial for the conversion of phenylalanine to tyrosine, a non-essential amino acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. High levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of phenylalanine have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in animal models .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . Phenylalanine hydroxylase (PAH) is a key enzyme in this pathway, which converts phenylalanine to tyrosine .

Biological Activity

BOC-DL-Phenylalanine (Boc-DL-Phe) is a derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This modification is crucial in peptide synthesis, allowing for the selective protection of the amino group during chemical reactions. The compound is of interest not only for its role in synthetic chemistry but also for its potential biological activities, particularly in neurobiology and cardiovascular health.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₄ and is classified as a non-polar amino acid due to the hydrophobic nature of its side chain. The Boc group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical applications.

Biological Activity

The biological activity of this compound is primarily attributed to its constituent amino acid properties, particularly those of phenylalanine, proline, and arginine.

- Phenylalanine : Serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in mood regulation and cognitive function has been extensively studied.

- Proline : Contributes to protein structure and stability, influencing cell signaling pathways.

- Arginine : Known for its role in nitric oxide synthesis, which is vital for vascular health and immune response.

Research indicates that this compound may enhance physiological functions through various mechanisms:

- Neurotransmitter Synthesis : By increasing levels of phenylalanine, it may promote the synthesis of neurotransmitters, potentially improving mood and cognitive functions.

- Vascular Function : Arginine's role in nitric oxide production suggests that Boc-DL-Phe could support cardiovascular health by improving blood flow and reducing blood pressure.

- Cell Signaling : Proline's involvement in cell signaling pathways can affect cellular responses to stress and injury.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Peptide Synthesis : A study demonstrated that Boc-DL-Phe is effectively used in solid-phase peptide synthesis (SPPS), enhancing the yield and purity of synthesized peptides .

- Cellular Uptake Mechanisms : Research on phenylalanine derivatives highlighted their uptake mechanisms in cells, suggesting that modifications like the Boc group can influence cellular absorption rates .

- Therapeutic Applications : Investigations into peptide arrays incorporating Boc-DL-Phe showed promising results in enhancing osteogenic differentiation in stem cells, indicating potential applications in regenerative medicine .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Enhances neurotransmitter synthesis | Neurobiology |

| Arginine | Nitric oxide synthesis | Cardiovascular health |

| Proline | Structural stability | Cell signaling |

Table 2: Synthesis Outcomes

| Synthesis Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Solid-phase peptide synthesis | 85 | 95 | High efficiency with Boc protection |

| Liquid-phase synthesis | 70 | 90 | Lower yield but simpler process |

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

BOC-DL-phenylalanine is primarily used as a protecting group in peptide synthesis. It allows for selective reactions without interfering with other functional groups, thus streamlining the creation of complex peptides. This property is particularly valuable in the pharmaceutical industry for developing biologically active compounds .

Enantiomeric Purity:

Studies have shown that derivatives synthesized from enantiopure BOC-phenylalanine exhibit high enantiomeric excess (ee) values, often exceeding 99%. This indicates minimal racemization during reactions, which is crucial for maintaining the desired biological activity of peptide drugs .

| Compound | ee-value (R) | ee-value (S) |

|---|---|---|

| BOC-Phenylalanine Derivative 1 | 99.82% | 100.00% |

| BOC-Phenylalanine Derivative 2 | 99.80% | 99.34% |

Drug Development

Targeted Drug Design:

The compound plays a significant role in designing pharmaceuticals that target specific biological receptors. Its structural features enable the development of drugs with improved efficacy and reduced side effects compared to traditional compounds . For instance, this compound derivatives have been explored in drug conjugates to enhance transportability and interaction with cellular targets .

Case Studies:

Research has demonstrated that modifications involving this compound can lead to compounds with favorable pharmacokinetic profiles, making them suitable candidates for further clinical development .

Biotechnology

Production of Therapeutic Proteins:

In biotechnological applications, this compound is utilized in the production of recombinant proteins. Its incorporation into protein structures aids in studying protein interactions and functions more effectively . This application is crucial for developing biologics that treat various diseases.

Self-Assembly Studies:

Recent studies have explored the self-assembly properties of this compound derivatives, leading to the formation of nanostructured materials with potential applications in photonic devices and drug delivery systems .

Research in Neuroscience

Neurotransmitter Studies:

this compound is employed in research related to neurotransmitter activity, particularly in understanding the role of amino acids in brain function. It has implications for studying disorders such as phenylketonuria and other neurological conditions .

Metabolic Pathway Exploration:

The compound's ability to influence neurotransmitter synthesis makes it a valuable tool for investigating metabolic pathways and their impact on neurological health .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is used as a standard in chromatographic techniques. It aids in the separation and identification of amino acids and peptides, ensuring accuracy in research results and quality control within food and pharmaceutical industries .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of BOC-DL-Phenylalanine that influence experimental handling and storage?

this compound exhibits specific properties crucial for experimental reproducibility. Key parameters include its melting point (e.g., methyl ester derivatives melt at 36–40°C for the L-form and 95–98°C for the D-form) and purity levels (commonly ≥98% for research-grade material). Stability is influenced by storage conditions: anhydrous environments and low temperatures (e.g., –20°C) are recommended to prevent hydrolysis of the Boc protecting group. Researchers should validate purity via HPLC or mass spectrometry before use .

Q. What are the standard synthetic routes for this compound, and how is purification achieved?

The synthesis typically involves Boc protection of DL-phenylalanine using di-tert-butyl dicarbonate under basic conditions (e.g., aqueous sodium bicarbonate). Methyl ester derivatives are formed via esterification with methanol and catalytic acid. Purification is achieved through recrystallization (solvents like ethyl acetate/hexane) or column chromatography. Melting point analysis and NMR spectroscopy are critical for confirming structural integrity post-synthesis .

Q. Which analytical techniques are essential for verifying the identity of this compound in a research setting?

Thin-layer chromatography (TLC) with UV visualization is a preliminary method for monitoring reaction progress. For definitive identification, researchers should combine Fourier-transform infrared spectroscopy (FTIR) to confirm the Boc group (C=O stretch at ~1680 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical and backbone proton environments. High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying experimental conditions?

Stability studies should employ accelerated degradation protocols: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 2–10). Monitor degradation kinetics using HPLC to quantify intact compound loss and LC-MS to identify byproducts (e.g., deprotected phenylalanine). Experimental controls (e.g., inert atmosphere vs. ambient) are critical to isolate degradation pathways .

Q. What methodologies resolve contradictions in spectroscopic data during structural characterization?

Contradictions in NMR or X-ray crystallography data may arise from stereochemical impurities or polymorphism. Researchers should cross-validate results using multiple techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Perform single-crystal X-ray diffraction to resolve absolute configuration.

- Use chiral HPLC to confirm enantiomeric purity. Iterative refinement of analytical workflows minimizes misinterpretation .

Q. How does this compound compare to other N-protected amino acids in solid-phase peptide synthesis (SPPS)?

The Boc group offers advantages in acid-labile protection strategies, enabling orthogonal deprotection with trifluoroacetic acid (TFA). Comparative studies with Fmoc-protected analogs should evaluate coupling efficiency (via ninhydrin tests), steric effects on reaction rates, and compatibility with resin linkers. Researchers must optimize solvent systems (e.g., DMF or DCM) and coupling reagents (e.g., HBTU/DIPEA) for specific applications .

Q. What experimental frameworks support the study of this compound’s role in non-ribosomal peptide synthetase (NRPS) systems?

To investigate enzymatic incorporation, design in vitro assays with purified NRPS modules, ATP, and Mg²⁺. Monitor substrate activation via ATP-PPi exchange assays and track peptide elongation using radiolabeled amino acids (e.g., ¹⁴C-BOC-DL-Phenylalanine). Competitive inhibition studies with non-hydrolyzable analogs (e.g., adenylate mimics) can elucidate binding specificity .

Q. Methodological Considerations

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with project goals .

- Literature Review : Leverage Boolean search strategies (e.g., "(this compound) AND (synthesis OR stability)") in databases like PubMed and SciFinder to identify gaps .

- Ethical Compliance : For studies involving biological systems, ensure protocols adhere to institutional review boards (IRBs) and declare compound handling risks (e.g., hydrochloride salt toxicity) .

Comparison with Similar Compounds

Structural Analogs

BOC-DL-Phenylalanine belongs to a broader class of protected amino acids. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 4530-18-1 | C₁₄H₁₉NO₄ | 265.3 | BOC-protected amino group |

| Boc-β-methyl-DL-phenylalanine | 630424-76-9 | C₁₅H₂₁NO₄* | ~280.3* | Beta-methyl substitution on side chain |

| DL-Phenylalanine | 150-30-1 | C₉H₁₁NO₂ | 165.2 | Unprotected amino acid |

| Z-DL-Phenylalanine | 3588-57-6 | C₁₆H₁₅NO₄* | ~285.3* | Carbobenzoxy (Z) protecting group |

Key Differences :

- Boc-β-methyl-DL-phenylalanine introduces steric hindrance via a methyl group on the beta carbon, altering reactivity in peptide synthesis .

- Z-DL-Phenylalanine uses a carbobenzoxy (Z) group, which requires hydrogenolysis for deprotection, unlike the acid-labile BOC group .

Protecting Group Variations

The choice of protecting group significantly impacts synthetic workflows:

- BOC Group : Removed under acidic conditions (e.g., trifluoroacetic acid), making it ideal for solid-phase peptide synthesis .

- Z Group : Requires catalytic hydrogenation for cleavage, limiting compatibility with sulfur-containing peptides .

Physicochemical Properties

| Property | This compound | DL-Phenylalanine | Z-DL-Phenylalanine |

|---|---|---|---|

| Molecular Weight | 265.3 | 165.2 | ~285.3 |

| Boiling Point (°C) | 426.6 ± 38.0 | N/A | N/A |

| Storage Conditions | Room Temperature | Room Temperature | N/A |

| Solubility | Moderate in organic solvents | High in water | Low in water |

Research Findings and Data Analysis

- Enzymatic Efficiency : Immobilized cells of B. amyloliquefaciens retained 85% enzyme activity after 10 reaction cycles, highlighting reusability for BOC-protected compounds .

- Thermal Stability : this compound’s esterase exhibits optimal activity at 55°C and pH 8.0, with Fe²⁺ and K⁺ ions enhancing catalysis .

- Safety Profile: No significant hazards are reported for this compound under standard handling conditions .

Preparation Methods

Guanidine Hydrochloride-Catalyzed Boc Protection in Ethanol

Reaction Mechanism and Optimization

A widely cited method involves guanidine hydrochloride as a catalyst in ethanol. In this protocol, DL-phenylalanine (1 mmol) reacts with Boc₂O (2.5–3 mmol) in ethanol (1 mL) at 35–40°C for 6.5 hours . Guanidine hydrochloride (15 mol%) facilitates the nucleophilic attack of the amino group on Boc₂O, forming a mixed carbonate intermediate that rapidly decomposes to release CO₂ and tert-butanol.

Yield and Practical Considerations

This method achieves a 93% yield of BOC-DL-phenylalanine after recrystallization . Key advantages include:

-

Short reaction time (6.5 hours vs. 12–24 hours in traditional methods)

-

Minimal racemization due to the mild basicity of guanidine hydrochloride (pH ~8)

-

Solvent economy , with ethanol enabling easy evaporation under reduced pressure

Limitations

-

Requires strict temperature control (35–40°C) to prevent esterification of the carboxylic acid group

-

Guanidine hydrochloride may co-crystallize with the product, necessitating thorough washing with hexane

Triethylamine-Mediated Boc Protection in Acetone/Water Systems

Biphasic Solvent Strategy

A Chinese patent (CN102010345A) details a scalable approach using acetone/water (2:1 v/v) and triethylamine (Et₃N) . DL-Phenylalanine reacts with Boc₂O (1.1 equivalents) in the presence of Et₃N (1.5 equivalents) at 25°C for 4 hours. The biphasic system enhances reagent solubility while suppressing side reactions.

Process Parameters

-

Temperature : 0–40°C (optimal at 25°C)

-

Yield : 93% after crystallization with ethyl acetate/petroleum ether

-

Stereochemical integrity : <1% racemization observed via polarimetry

Industrial Applicability

This method’s compatibility with inexpensive solvents (acetone, water) and straightforward workup (filtration, washing) makes it suitable for kilogram-scale production.

Aqueous Alkaline Conditions with tert-Butanol

Sodium Hydroxide-Driven Protection

A third method employs sodium hydroxide (4.4 g, 0.11 mol) in tert-butanol/water (3:1 v/v) . Boc₂O (1.2 equivalents) is added to DL-phenylalanine at 0°C over 1 hour, followed by acidification with citric acid to pH 2–3.

Performance Metrics

-

Yield : 81%

-

Racemization risk : Moderate due to the strong basicity of NaOH; optimal at 0°C to minimize epimerization

Racemization Considerations in DL-Phenylalanine Synthesis

Thermodynamic vs. Kinetic Control

Racemization during Boc protection depends critically on:

-

Base strength : Strong bases (e.g., NaOH) increase enolization of the α-carbon, promoting racemization

-

Temperature : Reactions above 40°C accelerate epimerization, even with weak bases like Et₃N

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing racemization rates

Strategies for Stereochemical Fidelity

-

Use zwitterionic intermediates (e.g., guanidine hydrochloride) to avoid free amine exposure

-

Conduct reactions at 0–25°C in non-polar solvents (e.g., acetone)

Comparative Analysis of Synthetic Methods

Industrial-Scale Synthesis and Patent Landscape

Green Chemistry Innovations

Recent advances focus on:

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296718 | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13734-34-4, 1178567-92-4, 4530-18-1 | |

| Record name | Boc-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.